molecular formula C5H7N5O B1499741 N-(pyrazin-2-yl)hydrazinecarboxamide

N-(pyrazin-2-yl)hydrazinecarboxamide

Cat. No.: B1499741
M. Wt: 153.14 g/mol
InChI Key: QHPMTLBXUDJTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyrazin-2-yl)hydrazinecarboxamide (CAS 646998-82-5) is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound has a molecular formula of C 5 H 7 N 5 O and a molecular weight of 153.14 g/mol . Its structure, which features both a pyrazine ring and a hydrazinecarboxamide functional group, makes it a versatile chemical building block or synthetic intermediate for further chemical synthesis. Researchers can utilize this compound to develop more complex molecules for various investigational applications. While direct biological data for this specific compound is limited, its core pyrazine structure is a significant scaffold in medicinal chemistry. Recent research on related pyrazine derivatives highlights their potential in developing novel therapeutic agents. For instance, studies have shown that 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit significant in-vitro antibacterial and antifungal properties against strains like Staphylococcus aureus and Escherichia coli . Furthermore, other N-(pyrazin-2-yl)pyrimidine derivatives have been synthesized and evaluated as potent, dual-target inhibitors against EGFR and JAK kinases for non-small cell lung cancer, demonstrating high efficacy in preclinical models . This suggests that this compound could serve as a key precursor in the synthesis of such biologically active molecules.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

1-amino-3-pyrazin-2-ylurea

InChI

InChI=1S/C5H7N5O/c6-10-5(11)9-4-3-7-1-2-8-4/h1-3H,6H2,(H2,8,9,10,11)

InChI Key

QHPMTLBXUDJTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Sulfonamide-linked pyrazines (e.g., 4-amino-N-(pyrazin-2-yl)benzenesulfonamide) show potent antitubercular activity but act via folate pathway inhibition, limiting their utility against resistant strains .
  • Carboxamide derivatives (e.g., N-phenylpyrazine-2-carboxamides) exhibit broader antimycobacterial activity but require structural optimization for potency .

Substituent Effects on Bioactivity

Substituents on the pyrazine or aryl moiety significantly modulate activity:

Compound Substituent(s) Activity Enhancement Reference
4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide Chlorine at pyrazine C6 MIC = 6.25 µg/mL (antitubercular)
N-(4-Phenylthiazol-2-yl)hydrazinecarboxamide Thiazole + benzylidene Antimicrobial (MIC = 12.5 µg/mL)
5-Methyl isatin-hydrazinecarboxamide Methyl at isatin C5 63.15% anti-inflammatory inhibition

Key Trends :

  • Electron-withdrawing groups (e.g., –Cl) enhance antitubercular activity by improving target binding .
  • Bulky substituents (e.g., thiazole or benzylidene groups) improve antimicrobial activity by increasing lipophilicity and membrane penetration .

Metal Complexation

Hydrazinecarboxamide ligands form stable metal complexes with enhanced biological properties:

Metal Complex Geometry Activity (MIC) Target Reference
Cu(II)-hydrazinecarboxamide-thiazole Octahedral 12.5 µg/mL (bacterial) DNA cleavage
Co(II)-hydrazinecarboxamide-pyridinyl Octahedral 25 µg/mL (fungal) Cell membrane disruption

Mechanistic Insight :
Metal coordination enhances DNA interaction and redox activity, leading to oxidative damage in pathogens .

Theoretical and Structural Studies

  • IR/NMR Analysis : and highlight that hydrazinecarbothioamide analogs exhibit distinct spectral profiles compared to carboxamides due to sulfur’s electronegativity .
  • Docking Studies : Hydrazinecarboxamide derivatives show affinity for matrix metalloproteinase-8 (MMP-8), a target linked to inflammation and cancer metastasis .

Preparation Methods

Direct Synthesis via Hydrazine Derivatives and Pyrazine Precursors

One common approach involves the reaction of hydrazine hydrate with pyrazine-2-carbonyl derivatives or related intermediates. This method typically proceeds under mild conditions such as room temperature or reflux in methanol or ethanol solvents.

  • General Procedure : Hydrazine hydrate is reacted with pyrazine-2-carbonyl compounds in methanol at room temperature for 24 hours, yielding hydrazinecarboxamide derivatives. This approach is supported by synthesis protocols for hybrid compounds containing pyrazine rings, where hydrazine hydrate acts as a nucleophile to form the hydrazinecarboxamide linkage.

  • Reaction Conditions :

    • Solvent: Methanol (CH3OH)
    • Temperature: Room temperature (RT) or reflux
    • Time: 24 hours
    • Reagents: Hydrazine hydrate (N2H4·H2O), pyrazine-2-carbonyl derivatives
  • Workup and Purification : After reaction completion, the mixture is typically evaporated under reduced pressure, and the residue purified by column chromatography using silica gel with appropriate eluents.

  • Yields and Purity : Yields vary depending on substituents but generally range from moderate to high (40–85%). Purity is confirmed by NMR (1H, 13C) and mass spectrometry.

Benzoylation and Aminopyrazine Derivative Coupling

Another method involves benzoylation of aminopyrazine derivatives followed by coupling with hydrazine to form the target hydrazinecarboxamide.

  • Synthetic Route :

    • Aminopyrazine or chloropyrazin-2-amine is reacted with benzoyl chlorides under controlled conditions to avoid diacylation.
    • Dry pyridine is used as a base to minimize side reactions.
    • The benzoylated intermediates are then reacted with hydrazine hydrate to yield N-(pyrazin-2-yl)hydrazinecarboxamide derivatives.
  • Reaction Conditions :

    • Base: Dry pyridine (3–4 equivalents)
    • Temperature: Cooling during addition to prevent overheating
    • Solvent: Dichloromethane or other appropriate solvents
    • Purification: Chromatographic separation after reaction
  • Yields : Method B, performed under nitrogen atmosphere with extended work-up, achieves yields of 43–85%, superior to Method A without inert atmosphere (8–67%).

One-Pot Multi-Step Synthesis via Nitro Group Reduction and Coupling

A more complex approach involves multi-step synthesis starting from nitro-substituted pyrazine derivatives:

  • Stepwise Process :

    • Preparation of nitro-substituted pyrazine intermediates.
    • Reduction of nitro groups to amines using hydrogen gas and palladium catalysts.
    • Coupling of the resulting amines with pyrazinoic acid or substituted benzoic acids using coupling agents such as EDC·HCl and HOBt in DMF to form hydrazinecarboxamide derivatives.
  • Reaction Conditions :

    • Nitro reduction: Hydrogen gas, Pd catalyst, room temperature or mild heating.
    • Coupling: EDC·HCl, HOBt, N,N-diisopropylethylamine, DMF solvent.
    • Temperature: Typically room temperature for coupling steps.
  • Yields and Purification : These multi-step syntheses yield target compounds with good purity, confirmed by NMR, mass spectrometry, and sometimes single-crystal X-ray diffraction.

Alternative Hydrazinecarboxamide Formation via Hydrazinylpyridazine Derivatives

Though focused on pyridazine derivatives, similar hydrazinecarboxamide formation methods apply to pyrazine analogs:

  • Reaction of hydrazine hydrate with pyridazinethione derivatives or related precursors in refluxing solvents (ethanol or pyridine) yields hydrazinyl derivatives analogous to this compound.

  • These reactions typically involve nucleophilic substitution and cyclization steps, with yields around 30–62%, depending on conditions.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Solvent Temperature Time Yield (%) Purification Analytical Validation
1 Pyrazine-2-carbonyl derivatives Hydrazine hydrate, RT, 24 h Methanol Room Temp 24 h 40–85 Column chromatography 1H NMR, 13C NMR, MS
2 Aminopyrazine + benzoyl chlorides Dry pyridine base, cooling during addition DCM or similar Ice bath cooled Variable 8–85 Chromatography NMR, MS
3 Nitro-pyrazine derivatives Pd catalyst reduction, EDC·HCl coupling agents DMF RT or reflux Several h Moderate to high Chromatography, recrystallization NMR, MS, X-ray
4 Pyridazinethione analogs Hydrazine hydrate, reflux Ethanol, pyridine Reflux 4–10 h 30–62 Recrystallization IR, NMR, MS

Research Findings and Notes

  • The choice of base and solvent critically affects the selectivity and yield, especially to avoid diacylation during benzoylation steps.

  • Hydrazine hydrate is a common nucleophile used for introducing the hydrazinecarboxamide moiety due to its reactivity and availability.

  • Multi-step syntheses involving nitro group reduction followed by coupling provide structural diversity and functionalization options for the pyrazine ring system.

  • Analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, IR spectroscopy, and occasionally single-crystal X-ray diffraction are essential for confirming structure and purity.

  • Reaction temperatures generally range from room temperature to reflux conditions, with reaction times varying from a few hours to 24 hours depending on the method.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(pyrazin-2-yl)hydrazinecarboxamide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via multi-step reactions. A key step involves coupling hydrazine derivatives with pyrazine carbonyl precursors. For example, nitration of pyrazine carboxamides can be achieved using potassium nitrate and sulfuric acid under controlled temperatures (60–80°C) to introduce nitro groups at specific positions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., triphenylphosphite) are critical for yield optimization. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC .

Q. Which analytical techniques are most effective for characterizing This compound and verifying its purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbon frameworks .
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL, which refines structural parameters and validates hydrogen bonding or π-π interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular weight and isotopic patterns .
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What are the biologically active derivatives of This compound, and how are their pharmacological properties evaluated?

  • Answer : Derivatives often incorporate heterocyclic moieties (e.g., piperazine, indole) to enhance bioactivity. For example:

  • Antimicrobial Activity : Tested via broth microdilution against Gram-positive/negative bacteria (MIC values reported) .
  • Enzyme Inhibition : Assessed using fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for This compound derivatives?

  • Answer : Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

  • Data Reintegration : Re-examining raw diffraction data using SHELXE to refine twinning parameters .
  • Complementary Techniques : Pairing XRD with DFT calculations to validate bond lengths/angles .
  • Temperature-Dependent Studies : Collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to identify thermal motion artifacts .

Q. What computational methods are used to predict the interaction of This compound with biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses to receptors (e.g., EGFR, PARP) using force fields .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER model ligand-receptor stability over time (RMSD/RMSF analysis) .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity to guide analog design .

Q. How can synthetic routes be optimized to improve yield and scalability of This compound analogs?

  • Answer :

  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours) for steps like cyclization .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) or organocatalysts improve coupling efficiency in multi-component reactions .

Q. What strategies are employed to address low solubility or stability of This compound in pharmacological studies?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice and improve dissolution .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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